Mannich bases
Description
Structure
2D Structure
Properties
Molecular Formula |
C40H38F2N8O7 |
|---|---|
Molecular Weight |
780.8 g/mol |
IUPAC Name |
7-[4-[[(3Z)-3-[4-amino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-yl]imino-5-fluoro-2-oxoindol-1-yl]methyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C40H38F2N8O7/c1-55-32-13-21(14-33(56-2)36(32)57-3)12-22-18-44-40(46-37(22)43)45-34-25-15-23(41)4-7-29(25)50(38(34)52)20-47-8-10-48(11-9-47)31-17-30-26(16-28(31)42)35(51)27(39(53)54)19-49(30)24-5-6-24/h4,7,13-19,24H,5-6,8-12,20H2,1-3H3,(H,53,54)(H2,43,44,46)/b45-34- |
InChI Key |
RREANTFLPGEWEN-MBLPBCRHSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)/N=C\3/C4=C(C=CC(=C4)F)N(C3=O)CN5CCN(CC5)C6=C(C=C7C(=C6)N(C=C(C7=O)C(=O)O)C8CC8)F |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N=C3C4=C(C=CC(=C4)F)N(C3=O)CN5CCN(CC5)C6=C(C=C7C(=C6)N(C=C(C7=O)C(=O)O)C8CC8)F |
Synonyms |
Bases, Mannich Mannich Bases |
Origin of Product |
United States |
Ii. Mechanistic Insights into the Mannich Reaction
General Reaction Pathway and Key Intermediates
The mechanism of the Mannich reaction is a stepwise process that involves the formation of key reactive intermediates. byjus.comnumberanalytics.com It is a classic example of nucleophilic addition to a carbonyl group coupled with a condensation step. libretexts.orgscribd.com
The reaction pathway initiates with the reaction between the amine (primary or secondary) and an aldehyde, typically a non-enolizable one like formaldehyde (B43269). orgoreview.com The amine performs a nucleophilic addition to the carbonyl carbon of the aldehyde. wikipedia.orglibretexts.org This is followed by a dehydration step, which results in the formation of a highly electrophilic species known as an iminium ion (or Schiff base). wikipedia.orglibretexts.org This iminium ion is a critical intermediate in the reaction sequence. byjus.comchemistrysteps.com The iminium salt formed from dimethylamine (B145610) and formaldehyde is known as Eschenmoser's salt. orgoreview.com Tertiary amines are unsuitable for this reaction as they lack the necessary N-H proton required to form the iminium intermediate. libretexts.org
Table 1: Key Steps in Iminium Ion Formation
| Step | Description | Reactants | Intermediate/Product |
|---|---|---|---|
| 1 | Nucleophilic addition of amine to aldehyde | Secondary Amine, Formaldehyde | Hemiaminal |
| 2 | Protonation of the hydroxyl group (in acidic media) | Hemiaminal, Acid (H+) | Protonated Hemiaminal |
| 3 | Dehydration (loss of water) | Protonated Hemiaminal | Iminium Ion |
The second component of the Mannich reaction is a compound that possesses an acidic alpha-hydrogen, most commonly a ketone or another carbonyl compound. orgoreview.com This compound undergoes tautomerization to form its more nucleophilic enol isomer (in acidic conditions) or is deprotonated to form an enolate (in basic conditions). byjus.comchemistrysteps.com This enol or enolate then acts as the nucleophile, attacking the electrophilic carbon of the iminium ion formed in the first stage. wikipedia.orglibretexts.org This carbon-carbon bond-forming step is the core of the Mannich reaction, leading to the final β-amino-carbonyl structure after deprotonation. organicchemistrytutor.com
Influence of Reaction Conditions on Mechanism
The pathway and efficiency of the Mannich reaction can be significantly influenced by the specific conditions under which it is performed, including the pH and the solvent system employed. orgoreview.comacs.org
Acid catalysis plays a crucial role in the classical Mannich reaction mechanism. masterorganicchemistry.com The presence of an acid serves multiple purposes. Firstly, it facilitates the formation of the iminium ion by protonating the hydroxyl group of the intermediate hemiaminal, converting it into a good leaving group (water). organicchemistrytutor.com Secondly, acid catalyzes the keto-enol tautomerism of the carbonyl compound, increasing the concentration of the reactive enol nucleophile. chemistrysteps.commasterorganicchemistry.com The protonated carbonyl is significantly more acidic at the alpha-carbon, which speeds up enol formation. masterorganicchemistry.com Kinetic studies have indicated that in acidic media, the mechanism likely involves the reaction of the enol with a carbonium ion derived from the aminomethylol. acs.org
Traditionally, the Mannich reaction has been carried out in protic solvents like ethanol (B145695) or methanol. taylorandfrancis.comchemeurope.com However, there is growing interest in using more environmentally benign solvents. Water has emerged as a viable medium for Mannich reactions, often providing advantages in terms of reaction rate and catalyst recyclability. libretexts.orgresearchgate.net The hydrophobic effect of water can accelerate certain organic reactions. researchgate.net For instance, asymmetric Mannich reactions have been successfully performed in aqueous media, sometimes with the aid of a surfactant like cetyltrimethyl ammonium (B1175870) bromide (CTAB) to enhance reaction rates. libretexts.org In some cases, reactions proceed efficiently in water but not in organic solvents, highlighting the unique role the solvent can play in the reaction mechanism. libretexts.org Solvent-free conditions have also been developed, offering a milder and more efficient alternative. organic-chemistry.org
Table 2: Effect of Reaction Conditions
| Condition | Role/Impact | Example |
|---|---|---|
| Acidic Media | Catalyzes iminium ion formation and enolization. organicchemistrytutor.commasterorganicchemistry.com | Use of mineral acids like HCl. youtube.com |
| Protic Solvents | Traditional medium for dissolving reactants. chemeurope.com | Ethanol, Methanol. taylorandfrancis.com |
| Aqueous Solvents | Can accelerate reaction rates and improve green credentials. libretexts.orgresearchgate.net | Water, sometimes with surfactants like CTAB. libretexts.org |
| Solvent-Free | Offers a mild, efficient, and environmentally friendly alternative. organic-chemistry.org | Catalysis by specific solid-phase catalysts. organic-chemistry.org |
Regioselectivity and Site Control in Mannich Reactions
Regioselectivity in the Mannich reaction refers to the control over the specific location of aminomethylation on a nucleophile that has more than one potential reaction site. This is particularly relevant when using unsymmetrical ketones or electron-rich aromatic systems as the active hydrogen-containing component. The outcome of the reaction is governed by a combination of electronic effects, steric hindrance, and reaction conditions.
In the case of unsymmetrical ketones, the regioselectivity is determined by which α-proton is removed to form the nucleophilic enol or enolate intermediate. This choice is often dictated by kinetic versus thermodynamic control.
Kinetic Control : The kinetically favored enolate is formed by deprotonating the less sterically hindered α-carbon. This process is faster and is typically achieved by using a strong, bulky, non-nucleophilic base (like lithium diisopropylamide, LDA) at low temperatures. The resulting Mannich base is substituted at the less-substituted α-position.
Thermodynamic Control : The thermodynamically favored enolate is the more stable, more substituted enolate. Its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures and the use of weaker bases in protic solvents. This leads to the Mannich base being substituted at the more-substituted α-position.
For aromatic nucleophiles like phenols, the directing effects of the hydroxyl group and steric factors control the site of substitution. The reaction is an electrophilic aromatic substitution, where the electron-donating hydroxyl group activates the ortho and para positions. The choice between these sites can often be influenced by the steric bulk of the reactants. For instance, in reactions with bicyclic phenols, using a more sterically demanding aldehyde like p-methoxybenzaldehyde can lead to the exclusive formation of a single, less-hindered regioisomer. acs.org
Solvent choice can also play a critical role in directing regioselectivity. While in some cases solvent polarity has shown a minimal effect on the product ratio acs.org, in other systems it can be the determining factor. In certain L-proline catalyzed reactions, a switch in regioselectivity has been observed by changing the solvent. thieme-connect.com Hydrogen-bond acceptor solvents like DMSO can favor the formation of a branched isomer by interacting with specific protons, while hydrogen-bond donor solvents like chloroform (B151607) can lead to the linear isomer. thieme-connect.com This highlights the subtle interplay of non-covalent interactions in controlling the reaction's trajectory.
The following table summarizes the key factors influencing regioselectivity in Mannich reactions.
| Factor | Condition | Preferred Site of Attack | Rationale |
| Substrate (Unsymmetrical Ketone) | Low Temperature, Bulky Base (e.g., LDA) | Less substituted α-carbon | Formation of the kinetic enolate is faster. |
| High Temperature, Protic Solvent | More substituted α-carbon | Formation of the more stable, thermodynamic enolate is favored. | |
| Substrate (Phenol) | Bulky Aldehyde or Amine | Less sterically hindered position (ortho/para) | Minimization of steric repulsion in the transition state. acs.org |
| Solvent | H-acceptor (e.g., DMSO) | More hindered site (branched isomer) | Specific non-covalent interactions stabilize a particular transition state. thieme-connect.com |
| H-donor (e.g., Chloroform) | Less hindered site (linear isomer) | Solvent preferentially binds to a different part of the catalyst-substrate complex. thieme-connect.com |
Stereochemical Aspects of Mannich Reaction Pathways
The Mannich reaction can generate up to two new stereocenters, making stereocontrol a critical aspect of its modern application. The development of asymmetric Mannich reactions, which selectively produce one stereoisomer, has been a significant area of research. This control is typically divided into diastereoselectivity and enantioselectivity.
Diastereoselectivity refers to the preferential formation of one diastereomer over another (e.g., syn vs. anti). The relative orientation of the substituents on the two newly formed stereocenters is determined by the geometry of the enolate (or enamine) intermediate and the facial selectivity of its attack on the imine.
Enantioselectivity involves the formation of one enantiomer in excess of the other, which requires a chiral influence, most commonly a chiral catalyst. Organocatalysis has emerged as a powerful tool for achieving high stereoselectivity in Mannich reactions. acs.orgru.nl
(S)-Proline is a widely used organocatalyst that effectively promotes asymmetric Mannich reactions. acs.orgchemrxiv.org The proposed mechanism involves the formation of a chiral enamine intermediate from the ketone donor and proline. chemrxiv.org This enamine then attacks the imine from a specific face, dictated by the stereochemistry of the proline catalyst, leading to a preferred stereochemical outcome. Typically, (S)-proline catalysis favors the formation of syn diastereomers with high enantiomeric excess. lscollege.ac.inlibretexts.orgwikipedia.org
Conversely, achieving the anti-diastereomer can be accomplished by modifying the catalyst structure. For example, modified proline catalysts, such as (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid, have been specifically designed to favor the formation of anti products. lscollege.ac.inlibretexts.orgwikipedia.orgnih.gov These catalysts force a different approach of the enamine to the imine, often through a modified transition state, reversing the typical diastereoselectivity. lscollege.ac.in The ability to selectively generate either the syn or anti product simply by choosing the appropriate catalyst is a powerful feature of modern organocatalysis. libretexts.orgnih.govrsc.org
Beyond proline and its derivatives, other catalyst systems have been developed to control stereochemistry. Bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base site (e.g., thiourea-based catalysts), can activate both the nucleophile and the electrophile simultaneously to achieve high stereocontrol. rsc.orgthieme-connect.com Similarly, chiral phosphinoyl-aziridines and modularly designed organocatalysts (MDOs) have proven to be highly efficient for promoting enantioselective anti-Mannich reactions. mdpi.comresearchgate.net
The table below provides an overview of different catalyst types and their influence on the stereochemical outcome of the Mannich reaction.
| Catalyst / Method | Key Feature | Typical Stereochemical Outcome |
| (S)-Proline | Forms a chiral enamine intermediate. chemrxiv.org | syn-diastereomer, high enantioselectivity. lscollege.ac.inlibretexts.org |
| Modified Proline Catalysts | Steric or electronic modifications to the pyrrolidine (B122466) ring. lscollege.ac.in | anti-diastereomer, high enantioselectivity. lscollege.ac.inwikipedia.orgnih.gov |
| Bifunctional Organocatalysts (e.g., Thioureas) | Cooperative activation of both imine and nucleophile via hydrogen bonding. rsc.orgthieme-connect.com | High enantioselectivity for both syn and anti products, depending on catalyst design. |
| Chiral Phosphoric Acids | Act as chiral Brønsted acid catalysts. ru.nl | High enantioselectivity in reactions with silyl (B83357) ketene (B1206846) acetals. ru.nl |
| Modularly Designed Organocatalysts (MDOs) | Self-assembled from different chiral modules. | Highly efficient for anti-selective reactions. researchgate.net |
| Copper-Ferrocenyl Ligand Complexes | Diastereoselectivity can be switched by tuning the electronic properties of the ligand. thieme-connect.com | Switchable between syn and anti products with high diastereoselectivity and enantioselectivity. thieme-connect.com |
Iii. Synthetic Methodologies for Mannich Base Derivatives
Classical Mannich Reaction Protocols
The classical Mannich reaction is a three-component condensation that brings together a compound with an active hydrogen (the CH-activated compound, such as a ketone or aldehyde), an amine, and a non-enolizable aldehyde. psiberg.comwikipedia.org The reaction is typically catalyzed by either an acid or a base, with acidic conditions being more common. psiberg.com
The mechanism under acidic conditions begins with the formation of an electrophilic iminium ion from the reaction between the amine and the non-enolizable aldehyde. psiberg.comwikipedia.org This is followed by the tautomerization of the CH-activated carbonyl compound to its enol form, which then acts as a nucleophile. wikipedia.orgorganicchemistrytutor.com The enol attacks the iminium ion in a step similar to an aldol (B89426) addition, leading to the formation of the Mannich base. psiberg.com
Various catalysts have been employed to facilitate the classical Mannich reaction, including mineral acids like HCl, and Lewis acids such as SnCl₄·5H₂O. tandfonline.com The use of catalysts like phenylboronic acid has been shown to provide excellent yields under mild, ambient temperature conditions, highlighting the method's advantages of simple experimental work-up and eco-friendliness. nih.gov Heterogeneous catalysts, for instance, MgO/ZrO₂, have also been utilized, offering benefits like good yields, short reaction times, and the ability to recycle the catalyst. ccsenet.org
Multicomponent Mannich Reactions (MCRs)
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. numberanalytics.comnih.gov The Mannich reaction is a prime example of an MCR, offering a highly efficient route to complex molecules from simple starting materials. numberanalytics.comresearchgate.net
Advantages and Efficiency of MCRs
The primary advantages of MCRs lie in their efficiency and atom economy. numberanalytics.comnumberanalytics.com By combining multiple synthetic steps into a single pot, MCRs significantly reduce reaction times, energy consumption, and waste generation compared to traditional stepwise syntheses. ccsenet.orgnumberanalytics.com This convergent approach allows for the rapid construction of diverse compound libraries, which is particularly valuable in drug discovery. numberanalytics.comnih.gov The inherent simplicity of the experimental procedures makes them well-suited for automated synthesis. ccsenet.org The one-pot nature of these reactions minimizes the need for purification of intermediates, further streamlining the synthetic process. researchgate.net
Substrate Diversification in MCRs
The utility of multicomponent Mannich reactions is greatly enhanced by the wide variety of substrates that can be employed. The reaction can accommodate a diverse range of aldehydes, amines, and enolizable carbonyl compounds. acs.orgorganic-chemistry.org For instance, direct-type three-component Mannich reactions have been successfully carried out with simple aromatic and enolizable aliphatic aldehydes, secondary amines, and glycine (B1666218) derivatives, catalyzed by Lewis acids. acs.org This has expanded the scope to include esters as carbonyl components, which was a limitation in classical protocols. acs.org
Furthermore, the development of various catalyst systems has broadened the substrate scope. Catalysts like silicon tetrachloride and hafnium triflate have been shown to be highly effective for the one-pot, three-component Mannich reaction under solvent-free conditions, exhibiting excellent regioselectivity and diastereoselectivity with various ketone substrates. researchgate.net The use of diaryliodonium salts as Lewis acid catalysts has also proven effective for direct three-component Mannich reactions under solvent-free conditions, yielding clean products in high yields with the added benefit of catalyst recyclability. rsc.org
Advanced Mannich Reaction Variants
To further expand the synthetic utility of the Mannich reaction, several advanced variants have been developed, enabling the synthesis of more complex and highly functionalized molecules.
Vinylogous Mannich Reactions
The vinylogous Mannich reaction (VMR) is an extension of the classical reaction that involves the γ-addition of a dienolate equivalent to an imine. thieme-connect.com This powerful carbon-carbon bond-forming process provides access to δ-amino-α,β-unsaturated carbonyl compounds, which are valuable structural motifs in biologically active compounds and versatile synthetic intermediates. thieme-connect.com
The reaction can be categorized into direct processes, where the vinylogous nucleophile is generated in situ, and indirect protocols that utilize preformed silyl (B83357) dienolates (Mukaiyama-type additions). thieme-connect.com A significant challenge in asymmetric VMRs is achieving high γ-regioselectivity and enantioselectivity. thieme-connect.com The use of 2-silyloxyfurans has been a successful strategy to address this, as the γ-carbon addition is electronically favored. thieme-connect.com Asymmetric vinylogous Mannich reactions have been achieved with high diastereoselectivity using chiral auxiliaries like O-pivaloylated D-galactosylamine. rsc.org Borane catalysts, in combination with a tertiary amine, have been used for the direct asymmetric vinylogous Mannich reaction of α,β-unsaturated ketones with protected imines, yielding products with excellent regio-, diastereo-, and enantioselectivities. acs.org
Oxidative Mannich Reactions
The oxidative Mannich reaction is an attractive alternative to the classical method, involving the direct catalytic C-H oxidation of a tertiary amine to form an iminium ion intermediate, which is then intercepted by a nucleophile. orgchemres.org This approach avoids the need for pre-functionalized starting materials and often utilizes oxidants like air or hydrogen peroxide. orgchemres.orgresearchgate.net
This variant allows for the functionalization of amine α-C–H bonds, providing access to ring-substituted β-amino ketones that are not accessible through the classic Mannich reaction. acs.org A variety of catalytic systems have been developed for oxidative Mannich reactions, including those based on dirhodium caprolactamate, copper salts, and metal-free organocatalysts. orgchemres.org For example, the merger of visible light photoredox- or electro-catalysis with organocatalysis has been used for the enantio- and diastereoselective sp³-sp³ coupling of ketones with dihydrodibenzo-oxazepines. nih.gov This method utilizes Eosin Y or graphite (B72142) electrodes for the oxidative conversion of the amine component, followed by a direct Mannich-type reaction catalyzed by L-Proline. nih.gov
Mannich-type Reactions with Non-traditional Nucleophiles
While traditional Mannich reactions utilize enolizable ketones and aldehydes as nucleophiles, the scope of this fundamental carbon-carbon bond-forming reaction has been significantly expanded by employing a variety of non-traditional nucleophiles. These alternative nucleophiles have opened new avenues for the synthesis of structurally diverse Mannich bases with a wide range of functionalities.
One important class of non-traditional nucleophiles is electron-rich (hetero)arenes . chemrxiv.org These aromatic compounds can participate in Mannich-type reactions, leading to the aminoalkylation of the aromatic ring. This approach is particularly useful for the functionalization of heterocycles like indoles, pyrroles, furans, and thiophenes. chemtube3d.comyoutube.comgijash.com For instance, the reaction of indoles with an aldehyde and a secondary amine, often in the presence of an acid catalyst, yields gramine (B1672134) derivatives, which are valuable intermediates in the synthesis of tryptophans and other biologically active molecules. bhu.ac.intandfonline.com The reaction proceeds via electrophilic substitution on the electron-rich heterocycle by the in situ generated iminium ion. chemrxiv.org
Decarboxylative Mannich reactions represent another innovative strategy where carboxylic acids serve as precursors to nucleophiles. chemistryviews.org In this variation, the carboxylic acid undergoes decarboxylation to generate a carbanion, which then adds to an iminium ion. A notable example is the reaction of substituted malonic acid half oxyesters (SMAHOs) with N-alkyl aldimines, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), to produce β-aminoesters. chemistryviews.orgacs.org This method is advantageous as it often proceeds under mild conditions and generates carbon dioxide as the only byproduct. chemistryviews.org Copper(I)-catalyzed asymmetric decarboxylative Mannich reactions have also been developed, enabling the synthesis of chiral aziridines from α,α-disubstituted cyanoacetic acids. d-nb.info
Terminal alkynes have also been successfully employed as nucleophiles in Mannich-type reactions. nih.gov The acidic proton of a terminal alkyne can be removed by a strong base to generate a nucleophilic acetylide ion. masterorganicchemistry.com This acetylide can then attack an iminium ion, leading to the formation of propargylamines. This reaction is a key step in the A³ (aldehyde-alkyne-amine) coupling reaction, a powerful multicomponent method for synthesizing propargylamines.
Other non-traditional nucleophiles that have been explored in Mannich-type reactions include nitroalkanes , allyl silanes , and allyl stannanes . numberanalytics.com These reagents provide access to β-nitro amines and homoallylic amines, respectively, further demonstrating the versatility of the Mannich reaction platform. numberanalytics.com
Ketimine Mannich Reactions
The Ketimine Mannich reaction is a specific type of Mannich reaction that utilizes a ketimine as the electrophilic component. Ketimines are formed from the condensation of a ketone and a primary amine. This approach offers distinct advantages in controlling the regioselectivity and stereoselectivity of the reaction, particularly in the synthesis of α-substituted β-amino carbonyl compounds.
A significant challenge in traditional Mannich reactions involving unsymmetrical ketones is the control of regioselectivity, as proton abstraction can occur from either α-carbon. The use of pre-formed ketimines circumvents this issue by directing the reaction to a specific site. wikipedia.org
Furthermore, the development of asymmetric ketimine Mannich reactions has been a major focus, enabling the synthesis of chiral β-amino ketones with high enantiomeric and diastereomeric purity. This is often achieved through the use of chiral catalysts, such as proline and its derivatives, which can control the stereochemical outcome of the reaction. wikipedia.org The catalyst can influence the formation of a specific enamine intermediate and direct the facial attack on the ketimine. libretexts.org
One of the key mechanistic features that can influence the stereochemical outcome of ketimine Mannich reactions is the potential for an aza-Cope rearrangement . This rearrangement can occur in the products of the Mannich reaction, particularly under thermal or acidic conditions, leading to the formation of a different constitutional isomer. Understanding and controlling this rearrangement is crucial for obtaining the desired product.
Recent advancements have focused on expanding the scope of ketimine Mannich reactions to include a wider range of substrates and catalysts. For example, catalytic asymmetric decarboxylative Mannich reactions of β-ketoacids with acyclic α-arylenamides, which serve as precursors to acyclic ketimines, have been developed. acs.org
Incorporation of Heterocyclic Moieties in Mannich Base Synthesis
The incorporation of heterocyclic rings into the structure of this compound is a significant area of research due to the prevalence of such motifs in biologically active compounds and functional materials. raco.catderpharmachemica.comniscpr.res.in This can be achieved by using a heterocyclic compound as the amine, the aldehyde, or the active hydrogen component in the Mannich reaction.
A common strategy involves the aminomethylation of N-heterocycles. For instance, various nitrogen-containing heterocycles can be subjected to aminomethylation on an acidic alumina (B75360) support under microwave irradiation to yield the corresponding N-Mannich bases. raco.cat This method has been applied to heterocycles such as benzotriazole. raco.cat Copper-catalyzed cross-dehydrogenative coupling has also been employed for the synthesis of N-Mannich bases from aromatic heterocyclic amides like oxindoles and isatins. acs.org
Indole derivatives are particularly well-suited for Mannich reactions, readily reacting at the C3 position to form gramine-type compounds. chemtube3d.comtandfonline.comclockss.orgresearchgate.net These reactions are often carried out using formaldehyde (B43269) and a secondary amine. tandfonline.comresearchgate.net The resulting 3-aminomethylindoles are valuable synthetic intermediates. tandfonline.com
Pyridine (B92270) derivatives can also be synthesized using Mannich base chemistry. For example, highly substituted pyridines can be formed from the reaction of this compound with ketones or enolizable aldehydes. thieme-connect.com The Mannich base acts as a precursor to an α,β-unsaturated ketone, which then undergoes a Michael addition and subsequent cyclization. thieme-connect.com 3-Hydroxypyridines can also participate in Mannich reactions, leading to the formation of pyridine-based polyaminocarboxylic ligands. colab.ws A copper-catalyzed Perkin acyl-Mannich reaction of acetic anhydride (B1165640) with pyridine has been developed for the regioselective introduction of a methoxycarbonylmethyl group at the C2 position. acs.org
Other heterocyclic systems that have been incorporated into this compound include thiazole, furan, thiophene , and imidazo[1,2-a]pyridine . nih.govbenthamdirect.com Biocatalytic methods using lipases have been developed for the trimolecular condensation of heterocyclic aldehydes, acetone (B3395972), and primary aromatic amines to produce heterocyclic this compound. nih.gov Furthermore, dihydropyrimidones and octahydropyrimidopyrimidones have been used as precursors for the synthesis of novel heterocyclic N-Mannich bases. niscpr.res.in
The synthesis of this compound containing heterocyclic moieties is driven by their potential applications, particularly in the development of new antifungal agents. mdpi.com
Metal Complexes Derived from this compound as Ligands
This compound are versatile ligands capable of coordinating with a wide range of metal ions to form stable complexes. impactfactor.orglingayasvidyapeeth.edu.in The presence of donor atoms such as nitrogen and often oxygen or sulfur within their structure allows them to act as bidentate, tridentate, or even polydentate ligands. lingayasvidyapeeth.edu.intsijournals.com The resulting metal complexes have garnered significant interest due to their diverse applications in catalysis, materials science, and biological systems. impactfactor.orglingayasvidyapeeth.edu.in
The synthesis of these metal complexes typically involves the reaction of a pre-synthesized Mannich base ligand with a metal salt in a suitable solvent, such as ethanol (B145695). impactfactor.orgtsijournals.com The reaction conditions, such as temperature and pH, can be adjusted to optimize the formation of the desired complex. tsijournals.com For example, a new Mannich base ligand, N-[1-morpholino(2-chlorobenzyl)semicarbazide], was synthesized and subsequently complexed with Cu(II), Ni(II), Co(II), and Zn(II) ions. tsijournals.com Similarly, a Mannich base derived from the condensation of morpholine (B109124) and ciprofloxacin (B1669076) has been used to synthesize complexes with Cr(III), Pt(IV), and Au(III). uobaghdad.edu.iq
The structural characterization of these complexes is typically carried out using a combination of analytical and spectroscopic techniques, including elemental analysis, FT-IR, UV-Vis, and NMR spectroscopy. impactfactor.orgtsijournals.comuobaghdad.edu.iqrevistabionatura.com These studies provide insights into the coordination mode of the ligand and the geometry of the metal center. For instance, studies on complexes of a semicarbazone Mannich-based ligand with various transition metals revealed different geometries, including distorted octahedral for Cr(III) and tetrahedral for Mn(II), Co(II), Ni(II), Zn(II), and Cd(II). revistabionatura.com
The steric and electronic properties of the Mannich base ligand can be tuned by modifying its structure, which in turn influences the properties and reactivity of the resulting metal complex. lingayasvidyapeeth.edu.in This tunability is crucial for designing complexes with specific catalytic activities. lingayasvidyapeeth.edu.in For example, a polymer-supported copper complex derived from a Mannich base (Schiff base) has been shown to be an efficient heterogeneous catalyst for the one-pot three-component Mannich reaction. academie-sciences.fr
The catalytic applications of metal complexes with Mannich base ligands are extensive and include oxidation, reduction, hydrolysis, and carbon-carbon bond-forming reactions. lingayasvidyapeeth.edu.inacademie-sciences.fr
Table of Research Findings on Metal Complexes of this compound
| Ligand | Metal Ion(s) | Coordination and Geometry | Application/Finding |
|---|---|---|---|
| N-[1-morpholino(2-chlorobenzyl)semicarbazide] | Cu(II), Ni(II), Co(II), Zn(II) | Bidentate (O, N), Square-planar | Screened for antibacterial activity. tsijournals.com |
| (E)-2-(2-(phenyl(2-phenylhydrazinyl)-methyl)cyclohexylidene)hydrazine-1-carboxamide | Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Monobasic tridentate, Dimeric complexes with various geometries | Investigated for antibacterial and antifungal activity. revistabionatura.com |
| Ligand from morpholine and ciprofloxacin | Cr(III), Pt(IV), Au(III) | Formation of [Cr(L)₂ClH₂O]Cl·H₂O, [Pt(L)₂Cl₂]Cl₂·H₂O, and [Au(L)₂]Cl·H₂O | Synthesized and characterized. uobaghdad.edu.iq |
| Ligand from 4-(tert-butyl)cyclohexanone, aniline, and 4-methylbenzaldehyde | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Bidentate (C=O, N-H), Octahedral and Tetrahedral geometries | Synthesized and characterized. impactfactor.org |
| Ligand from salicylideneacetone, formaldehyde, and piperidine | Transition metals | Not specified | Investigated for antibacterial activity. ijpcbs.com |
Iv. Stereoselective Mannich Reactions
Catalytic Asymmetric Mannich Reactions
Catalytic asymmetric Mannich reactions utilize chiral catalysts to control the stereochemical outcome of the reaction between an enolizable carbonyl compound, an aldehyde, and an amine. These reactions can be broadly categorized into enantioselective and diastereoselective approaches, depending on the nature of the stereocenter(s) being formed.
Enantioselective Mannich reactions focus on the formation of a single enantiomer of the product. This is particularly crucial when synthesizing chiral molecules where only one enantiomer exhibits the desired biological activity. A variety of catalytic systems have been developed to achieve high levels of enantioselectivity.
One notable approach involves the use of chiral bifunctional thiourea (B124793) catalysts. For instance, a thiourea catalyst derived from (R,R)-cyclohexyldiamine has been successfully employed in the reaction of 3-indolinone-2-carboxylates with N-Boc-benzaldimines, yielding chiral β-amino esters with enantiomeric excesses (ee) up to 99%. nih.gov This reaction proceeds under mild conditions and is compatible with a diverse range of substrates. nih.gov
The direct catalytic asymmetric Mannich reaction of malonates and β-keto esters represents another significant advancement. These reactions can create a chiral quaternary carbon center with high enantioselectivity. acs.org The use of unmodified aldehydes as nucleophilic donors in direct catalytic asymmetric Mannich-type reactions has also been explored, leading to the concise synthesis of functionalized α- and β-amino acids and their derivatives. acs.org
Cinchona alkaloid-derived catalysts have also proven effective in promoting enantioselective Mannich reactions. For example, a quinine-derived amine in combination with oxalic acid has been used to catalyze the γ-position-selective Mannich reaction of acetoacetates, affording highly enantiomerically enriched products. acs.org
Table 1: Examples of Enantioselective Mannich Reactions
| Nucleophile | Electrophile (Imine) | Catalyst | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| 3-Indolinone-2-carboxylate | N-Boc-benzaldimine | (R,R)-Cyclohexyldiamine-derived thiourea | Up to 95 | Up to 99 | nih.gov |
| Malonates | N-tosyl-α-imino ester | Chiral tert-butyl-bisoxazoline/Cu(OTf)2 | High | Up to 96 | acs.org |
| Acetoacetate | N-Boc-imine | Quinine-derived amine C and oxalic acid | Up to 94 | >99 | acs.org |
| β-keto active methylene (B1212753) compounds | Imines | Thiourea fused γ-amino alcohols | Up to 88 | Up to 99 | nih.gov |
When the Mannich reaction creates two or more stereocenters, controlling the relative stereochemistry becomes paramount. Diastereoselective Mannich reactions aim to selectively produce one diastereomer over others. This is often described by the diastereomeric ratio (dr), indicating the proportion of the major diastereomer to the minor one(s).
A significant achievement in this area is the development of highly anti-selective direct asymmetric Mannich reactions. Utilizing a novel axially chiral amino trifluoromethanesulfonamide (B151150) as an organocatalyst, the reaction between aldehydes and an α-imino ester proceeds to give β-amino aldehydes with high anti/syn ratios and excellent enantioselectivity. researchgate.net This approach provides a complementary method to the often-observed syn-selectivity in many Mannich reactions.
Conversely, syn-selective Mannich reactions have also been developed. For instance, the reaction of imines of glycine (B1666218) alkyl esters with other imines in the presence of chiral copper(I) complexes as catalysts can afford optically active α,β-diamino acid derivatives in a diastereoselective manner. tohoku.ac.jp The direct, one-pot cross-Mannich reaction of two different aldehydes catalyzed by L-proline also yields syn-β-amino-α-alkyl aldehydes with high diastereoselectivity.
The choice of catalyst and reaction conditions can often be tuned to favor either the syn or anti diastereomer. For example, in the direct catalytic asymmetric Mannich-type reaction using a dinuclear zinc catalyst, it is possible to selectively synthesize either anti- or syn-α-hydroxy-β-amino ketones by modifying the reaction parameters.
Table 2: Examples of Diastereoselective Mannich Reactions
| Nucleophile | Electrophile (Imine) | Catalyst | Yield (%) | dr (syn:anti or anti:syn) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Aldehydes | α-imino ester | Axially chiral amino trifluoromethanesulfonamide | High | High anti-selectivity | High | researchgate.net |
| Glycine alkyl ester imine | N-protected imines | Chiral Copper(I) complexes | High | Diastereoselective | Excellent | tohoku.ac.jp |
| Propanal | Benzaldehyde/p-anisidine | L-proline | 90 | >95:5 (syn:anti) | 98 | |
| Aldehydes/Ketones | Ethyl (4-methoxyphenylimino)acetate | (R)-pyrrolidine-3-carboxylic acid and quinidine (B1679956) thiourea | Up to 93 | Up to 99:1 (anti:syn) | Up to 99 | nih.gov |
Chiral Catalysts in Asymmetric Mannich Reactions
The success of asymmetric Mannich reactions is heavily reliant on the design and application of effective chiral catalysts. These catalysts can be broadly classified into organometallic complexes, organocatalysts, and enzymes, each offering unique advantages in terms of reactivity, selectivity, and substrate scope.
Chiral organometallic catalysts have been extensively investigated for asymmetric Mannich reactions. These catalysts typically consist of a metal center coordinated to a chiral ligand, which creates a chiral environment for the reaction to occur.
Zinc complexes, for instance, have been shown to be effective. A dinuclear zinc catalyst has been developed for the direct catalytic asymmetric Mannich-type reaction, enabling the synthesis of both anti- and syn-α-hydroxy-β-amino ketones with high stereoselectivity. nih.gov
Copper complexes are also widely used. Chiral copper(I) complexes with phosphino-oxazoline (P,N)-ligands have been successfully applied in the diastereo- and highly enantioselective Mannich reaction of glycine derivatives with imines. tohoku.ac.jp Furthermore, chiral tert-butyl-bisoxazoline/Cu(OTf)₂ systems can catalyze the direct asymmetric Mannich reaction of malonates and β-keto esters, leading to products with high enantiomeric excess. acs.org
The first catalytic enantioselective Mannich-type reaction was reported by Kobayashi using a chiral zirconium catalyst. illinois.edu This pioneering work opened the door for the development of a wide array of late transition metal-catalyzed Mannich-type reactions.
Table 3: Selected Organometallic Catalysts in Asymmetric Mannich Reactions
| Metal Complex | Chiral Ligand | Reaction Type | Yield (%) | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Dinuclear Zinc | Derived from chiral amino alcohol | Direct Mannich of hydroxyketones | High | High dr and ee | nih.gov |
| Copper(I) | Phosphino-oxazoline (P,N)-ligands | Mannich of glycine derivatives | High | High dr and ee | tohoku.ac.jp |
| Copper(II) | tert-butyl-bisoxazoline | Direct Mannich of malonates | High | Up to 96% ee | acs.org |
| Zirconium | Binaphthol-derived | Mannich of silyl (B83357) ketene (B1206846) acetals | Up to 96 | Up to 96% ee | illinois.edu |
Organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. Chiral small organic molecules are used to catalyze asymmetric transformations, often mimicking the function of enzymes.
L-proline and its derivatives are among the most well-known organocatalysts for the Mannich reaction. Proline can catalyze the direct asymmetric Mannich reaction between aldehydes, ketones, and amines, affording β-amino carbonyl compounds with high enantioselectivity. nih.gov The versatility of proline has been demonstrated in various Mannich-type reactions, including the cross-Mannich reaction of two different aldehydes.
Cinchona alkaloids, such as quinine (B1679958) and quinidine, and their derivatives are another important class of organocatalysts. These naturally occurring compounds can be modified to create highly effective catalysts for asymmetric synthesis. For example, a quinine-derived amine combined with an acid can catalyze γ-position-selective Mannich reactions with high enantioselectivity. acs.org Thiourea derivatives of Cinchona alkaloids have also been developed as bifunctional catalysts that can activate both the nucleophile and the electrophile through hydrogen bonding. researchgate.net
Thiourea-based organocatalysts, often incorporating a chiral scaffold like diaminocyclohexane, have shown exceptional performance in asymmetric Mannich reactions. nih.gov These catalysts can promote reactions with high yields and excellent enantioselectivities. nih.govnih.gov
Table 4: Representative Organocatalysts in Asymmetric Mannich Reactions
| Catalyst Type | Example | Reaction Type | Yield (%) | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Amino Acid | L-proline | Direct three-component Mannich | Up to 90 | Up to 98% ee, >95:5 dr | |
| Cinchona Alkaloid | Quinine-derived amine | γ-position-selective Mannich | Up to 94 | >99% ee | acs.org |
| Thiourea Derivative | (R,R)-Cyclohexyldiamine-derived | Mannich of indolinones | Up to 95 | Up to 99% ee | nih.gov |
| Thiourea fused γ-amino alcohol | - | Mannich of β-keto active methylene compounds | Up to 88 | Up to 99% ee, 93:7 dr | nih.gov |
The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. Lipases, in particular, have been found to exhibit "promiscuous" catalytic activity, meaning they can catalyze reactions other than their native function of ester hydrolysis.
A novel lipase-catalyzed direct Mannich reaction has been developed under aqueous conditions in a "one-pot" strategy. researchgate.net Interestingly, these reactions can be significantly promoted by water and generally require aromatic aldehydes. researchgate.net While the diastereoselectivity in some early examples was low, subsequent research has focused on improving the stereocontrol. mdpi.com
For instance, a remarkable enantioselectivity was achieved in the synthesis of certain amines via the Mannich reaction of preformed ketimines with acetone (B3395972) in the presence of wheat germ lipase (B570770) (WGL). mdpi.com Although the product yields were variable, the optical purity of the products was consistently high, with an average of 87% ee. mdpi.com This demonstrates the potential of enzymes to serve as effective catalysts for asymmetric Mannich reactions, offering a green and sustainable approach to the synthesis of chiral β-amino compounds.
Table 5: Lipase-Catalyzed Mannich Reactions
| Enzyme | Substrates | Reaction Type | Yield (%) | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Lipase from Mucor miehei (MML) | Aromatic aldehydes, amines, acetone | Direct three-component Mannich | 43-89 | Racemic | mdpi.com |
| Wheat Germ Lipase (WGL) | Preformed ketimines, acetone | Asymmetric Mannich | Low to moderate | Average 87% ee | mdpi.com |
Strategies for Controlling Stereochemistry
The synthesis of single enantiomer compounds via the Mannich reaction is of paramount importance, particularly in the fields of medicinal chemistry and natural product synthesis. Achieving high levels of stereocontrol requires carefully devised strategies that can influence the formation of new stereocenters. The two primary approaches to inducing stereoselectivity in Mannich reactions involve the use of chiral catalysts, which create a chiral environment for the reaction, and the strategic design of substrates, where existing stereocenters or functionalities direct the stereochemical outcome. These strategies are often complementary and can be used in conjunction to achieve optimal results.
The use of chiral ligands in combination with metal catalysts is a powerful strategy for enforcing stereoselectivity in the Mannich reaction. The ligand constructs a chiral pocket around the metal center, which coordinates to one or more of the reactants, thereby dictating the facial selectivity of the C-C bond formation. The design of these ligands is crucial, with rigidity, steric hindrance, and specific functional groups all playing key roles in achieving high levels of enantio- and diastereocontrol.
A variety of chiral ligands have been successfully employed in asymmetric Mannich reactions. For instance, chiral N,N'-dioxide ligands complexed with metal ions like Nickel(II) or Magnesium(II) have proven highly efficient. These complexes catalyze the Mannich-type reaction between β-keto esters/amides and 1,3,5-triaryl-1,3,5-triazinanes, yielding β-amino compounds with all-carbon quaternary stereocenters in excellent yields and with enantioselectivities up to 99% ee. scispace.com Similarly, gold(I) complexes generated from chiral phosphine (B1218219) ligands have been developed for the reaction of α-diazocarbonyl compounds with N-sulfonyl cyclic ketimines, producing chiral β-amino-α-diazoesters with high yields and good enantioselectivities. rsc.org
Another successful approach involves bifunctional catalysis, where the ligand possesses both a Lewis basic site to activate the nucleophile and a Brønsted acid site to activate the electrophile within a defined chiral space. Chiral macrocycles, such as tetraamino-bisthiourea systems, exemplify this principle. The rigid macrocyclic framework is essential for creating a defined chiral environment. beilstein-journals.org In the decarboxylative Mannich reaction of malonic acid half thioesters with isatin-derived ketimines, the cooperation between the thiourea and tertiary amine sites within the macrocycle is crucial for efficient activation and stereocontrol, whereas analogous acyclic catalysts are non-selective. beilstein-journals.org
Computational studies have provided insight into the mechanisms of stereocontrol. For reactions catalyzed by chiral vicinal diamines, density functional theory calculations show a strong energetic preference for hydrogen-bonded, nine-membered cyclic transition states. nih.gov The stereochemical outcome is dictated by steric clashes and pseudogauche-butane-type interactions in the disfavored transition states, which destabilize them relative to the favored transition state. nih.gov The steric hindrance of the ligand is a critical factor; for example, in the α-regioselective Mannich reaction of β,γ-unsaturated aldehydes, the large steric bulk of chiral N,N'-dioxide/Sc(III) catalysts is a key factor in controlling the reaction's regioselectivity and stereoselectivity. nih.gov
The table below summarizes selected examples of chiral ligand systems and their performance in stereoselective Mannich reactions.
| Catalyst/Ligand System | Reactants | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Chiral N,N'-dioxide–Ni(II) or Mg(II) complex | α-tetralone-derived β-keto esters and 1,3,5-triaryl-1,3,5-triazinanes | β-amino compounds with quaternary stereocenters | Not specified | Up to 99% |
| Gold(I)-complex with chiral phosphine | α-diazocarbonyl compounds and N-sulfonyl cyclic ketimines | β-amino-α-diazoesters with a quaternary stereocenter | Not specified | Good |
| Tetraamino-bisthiourea macrocycle (M3) | Malonic acid half thioesters and isatin-derived ketimines | Chiral β-amino esters | Not specified | 69–80% |
| Copper acetate (B1210297)/Samarium isopropoxide/Ligand 100 | N-Boc imines and nitroalkanes | syn-nitro-Mannich adducts | >20:1 (syn/anti) | 94% (syn) |
| Chiral phosphinoyl-aziridines | Aromatic aldehydes, hydroxyacetone, and p-anisidine | Chiral β-amino-α-hydroxyketones | Good | Satisfactory |
Substrate-controlled stereoselectivity is a foundational strategy in asymmetric synthesis, wherein the inherent structural features of the reacting molecules dictate the stereochemical outcome. In the context of the Mannich reaction, this can be achieved by incorporating chirality into the enolate precursor, the imine, or both. The steric and electronic properties of substituents on the substrates play a critical role in directing the approach of the reactants.
One effective method involves the use of chiral imines. For instance, in the reaction of imines with α-cyanosuccinic anhydrides to form γ-lactams, the stereoselectivity is determined exclusively by the Mannich addition step when a chiral imine is used. nih.gov Computational studies reveal that the selectivity is governed by the strength of C-H···O interactions between the chiral group on the imine (e.g., an α-methylbenzyl group) and the transient alkoxides in the various possible transition states. nih.gov
The choice of protecting groups or substituents on the nitrogen atom of the amine or imine component can also be a simple yet powerful tool for stereocontrol. In Mannich cyclization reactions that form 1-substituted octahydroisoquinolines, the judicious choice of the nitrogen substituent can direct the reaction to favor either stereoisomer of the product. lookchem.com This control arises from the preferred transition state geometries, which seek to minimize steric interactions involving the nitrogen substituent. lookchem.com Similarly, the steric hindrance of a tert-Butyloxy carbonyl (Boc) protecting group on an isatin-derived ketimine has been shown to be a critical factor for achieving high α-regioselectivity in reactions with β,γ-unsaturated aldehydes. nih.gov
Furthermore, the existing stereochemistry in a substrate can be used to control the formation of new stereocenters. In sequential reaction cascades, the stereochemistry established in an initial nitro-Mannich reaction can control the configuration of a new chiral center formed in a subsequent reduction step. frontiersin.org For example, the reduction of a ketone derived from a nitro-Mannich product can proceed with high diastereoselectivity, where the configuration of the new alcohol is dictated by the adjacent carbon atom bearing the amino group. frontiersin.org In another example, the stereoselective transformation of simple norbornenes into complex tricyclic alkaloid-like scaffolds via a double-Mannich reaction sequence demonstrates profound substrate control. acs.org It was found that starting with either the endo or exo stereoisomer of the norbornene substrate led to the formation of opposite product diastereomers, indicating that the stereochemistry of the starting material is retained throughout the reaction sequence. acs.org
The table below provides examples of how substrate design influences stereoselectivity in Mannich reactions.
| Substrate Feature | Reactants | Key Finding | Stereoselectivity Outcome |
| Chiral Imine | Chiral imines and α-cyanosuccinic anhydrides | Stereoselectivity is governed by C-H···O interactions in the Mannich transition state. nih.gov | High diastereoselectivity |
| Nitrogen Substituent | Allylsilane amines and aldehydes | Judicious choice of the nitrogen substituent controls the stereochemical outcome of the cyclization. lookchem.com | Access to either product stereoisomer |
| Protecting Group | N-Boc protected isatin-derived ketimines | The bulky Boc group is critical for achieving α-regioselectivity and stereocontrol. nih.gov | High diastereo- and enantioselectivity |
| Substrate Stereochemistry | endo vs. exo norbornenes in a double-Mannich sequence | The stereoisomer of the starting norbornene dictates the diastereomer of the final product. acs.org | Stereoretentive transformation |
V. Green Chemistry Principles in Mannich Reaction Methodologies
Solvent-Free Mannich Reactions
Conducting chemical reactions under solvent-free, or neat, conditions represents a significant advancement in green chemistry. This approach minimizes the use of volatile organic compounds (VOCs), which are often toxic, flammable, and environmentally damaging. Solvent-free Mannich reactions can lead to improved reaction kinetics, higher selectivity, and simplified workup procedures, thereby reducing waste and energy consumption. academie-sciences.frsid.ir
Several catalytic systems have been developed that demonstrate high efficacy under solvent-free conditions. For instance, silicon tetrachloride (SiCl₄) has been shown to be a highly efficient catalyst for the one-pot, three-component Mannich reaction of cyclic ketones, aromatic aldehydes, and aromatic amines, affording β-amino ketones in excellent yields and with high anti-selectivity. academie-sciences.frresearchgate.net The absence of a solvent in this system is considered ideal, as it leads to faster and more selective reactions. academie-sciences.fr Similarly, hafnium(IV) triflate (Hf(OTf)₄) has been identified as a potent catalyst, with loadings as low as 0.1–0.5 mol% being sufficient to catalyze the high-yielding formation of a diverse range of Mannich bases. mdpi.com The Hf(OTf)₄-catalyzed reaction not only proceeds rapidly but also exhibits excellent regio- and diastereoselectivity with alkyl ketone substrates. mdpi.com
Heterogeneous catalysts are particularly well-suited for solvent-free applications due to their ease of separation from the reaction mixture. Fe³⁺-montmorillonite K10, a recyclable and eco-friendly clay-based catalyst, has been successfully used for the synthesis of β-amino carbonyl derivatives from aromatic aldehydes, anilines, and aryl ketones with good to excellent yields. journalirjpac.com Another example is zirconium oxychloride (ZrOCl₂·8H₂O), which efficiently catalyzes the direct Mannich reaction at room temperature, offering good yields and stereoselectivities, with the added benefit of catalyst recyclability. organic-chemistry.org Researchers have also developed a novel heterogeneous catalyst, Amberlyst A-21 supported CuI, for the nitro-Mannich reaction, which proceeds in a solvent-free medium to produce various β-nitroamines in good to excellent yields within short reaction times. peerj.com
The development of these methods underscores a shift towards more sustainable synthetic protocols, where the catalyst's role is paramount in facilitating reactions without the need for a solvent medium. sid.ir
Table 1: Examples of Catalysts for Solvent-Free Mannich Reactions
| Catalyst | Substrates | Conditions | Yield | Key Advantages |
| Silicon Tetrachloride (SiCl₄) | Benzaldehyde, Aniline, Cyclohexanone | Neat, 12 h | Excellent | High anti-selectivity, faster kinetics. academie-sciences.fr |
| Hafnium(IV) Triflate (Hf(OTf)₄) | Benzaldehyde, Aniline, Acetone (B3395972) | 0.1 mol% catalyst, 30 min | 94% | High potency, excellent regio- and diastereoselectivity. mdpi.com |
| Fe³⁺-Montmorillonite K10 | Aromatic Aldehydes, Aromatic Anilines, Aryl Ketones | Neat, Room Temp. | Good to Excellent | Recyclable, eco-friendly, mild conditions. journalirjpac.com |
| H₃PW₁₂O₄₀/3D-SBA-15 | Benzaldehyde, Aniline, Acetophenone | Room Temp., 1.8 h | 93% | High activity, short reaction time, simple work-up. scielo.org.mx |
| CuI on Amberlyst A-21 | Aldehydes, Amines, Nitroalkanes | 100 °C | Good to Excellent | Recyclable heterogeneous catalyst, short reaction times. peerj.com |
Aqueous Phase Mannich Reactions
The use of water as a reaction medium is a central tenet of green chemistry, offering significant environmental and economic benefits over traditional organic solvents. ingentaconnect.comacs.org Water is non-toxic, non-flammable, and inexpensive. Performing Mannich reactions in an aqueous phase can lead to unique reactivity and selectivity while simplifying product isolation, especially when the products are water-insoluble. rsc.orgfrontiersin.org
The primary challenge in aqueous Mannich reactions is the poor solubility of many organic substrates. This has been overcome through the development of specialized catalysts that function effectively in water. Heteropoly acids (HPAs), such as H₃PW₁₂O₄₀ and H₃PMo₁₂O₄₀, have been shown to be excellent catalysts for the one-pot, three-component Mannich reaction in water at ambient temperature. acs.org These catalysts are effective in very small quantities and provide good to excellent yields of β-amino carbonyl compounds, even though the reactants have low water solubility. acs.org
Surfactant-type catalysts have also proven highly effective. Water-soluble calixarenes, for example, can act as inverse phase-transfer catalysts, facilitating the reaction without the need for organic co-solvents. rsc.org These catalysts can be recovered from the aqueous phase and reused after the water-insoluble product is extracted. rsc.org Similarly, geminal Brønsted acid ionic liquids (GBAILs) with long hydrocarbon chains can function as combined Brønsted acid catalysts and surfactants. nih.gov These GBAILs promote the formation of emulsions in water, creating micelles that act as nanoreactors, thereby accelerating the reaction rate and allowing for catalyst recycling. nih.govresearchgate.net
In some cases, the presence of water is not just benign but can enhance reactivity. An organocatalyst-mediated asymmetric Mannich reaction has been developed that proceeds in the presence of water without any organic solvent. acs.org For example, using a sodium salt of siloxyproline as a catalyst in an aqueous NaHCO₃ solution led to excellent yields and enantioselectivity. acs.org
Table 2: Catalytic Systems for Aqueous Phase Mannich Reactions
| Catalyst | Substrates | Conditions | Yield | Key Advantages |
| Heteropoly Acids (e.g., H₃PW₁₂O₄₀) | 4-Chlorobenzaldehyde, Aniline, Cyclohexanone | Water, Room Temp. | Good to Excellent | Environmentally benign, low catalyst loading, mild conditions. acs.org |
| Water-Soluble Calixarene | Aldehydes, Amines, Silyl (B83357) Enol Ethers | Water, Room Temp. | High | Recyclable catalyst, no organic solvent needed. rsc.org |
| Geminal Brønsted Acid Ionic Liquid (GBAIL-C₁₄) | Aldehydes, Amines, Cyclohexanone | Water, 25 °C | Excellent | Acts as both catalyst and surfactant, catalyst is recyclable. nih.gov |
| 5-Sulfosalicylic acid | Cyclohexanone, Aldehydes, Amines | Pure water | up to 97% | Recyclable acid catalyst. researchgate.net |
| Bismuth(III) triflate (Bi(OTf)₃·4H₂O) | Aldehydes, Amines, Cyclohexanone | Water, Ultrasound | High | Short reaction times (1-2 h), good yields for heteroaromatic substrates. researchgate.net |
Application of Recyclable Catalysts
The development of recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. journalirjpac.comrsc.org In the context of the Mannich reaction, significant effort has been devoted to creating heterogeneous and recoverable homogeneous catalysts that can be easily separated from the product and reused multiple times without a significant loss of activity. buu.ac.thscielo.org.mx
Solid-supported catalysts are a major class of recyclable catalysts. An acid-ionic polymer, created by immobilizing an imidazolium (B1220033) trifluoromethanesulfonate (B1224126) ionic liquid onto polystyrene beads, serves as a recyclable heterogeneous catalyst for the one-pot, three-component Mannich reaction. rsc.orgrsc.org This catalyst can be recovered by simple filtration and reused for at least four cycles with minimal decrease in product yield. buu.ac.th Similarly, H₃PW₁₂O₄₀ anchored on a three-dimensional SBA-15 silica (B1680970) network provides a highly efficient and reusable catalyst for solvent-free Mannich reactions, which can be recovered and reused four times without a significant drop in activity. scielo.org.mx Other examples include Fe³⁺-montmorillonite K10 and silica-supported antimony(III) chloride (SiO₂-OSbCl₂), which are both effective, inexpensive, and recyclable heterogeneous catalysts. journalirjpac.comjocpr.com
Nanoparticle-based catalysts also offer high surface area and excellent catalytic activity, combined with the potential for recyclability. Nano ZrO₂ has been used in catalytic quantities for diastereoselective three-component Mannich reactions, and the catalyst can be recycled for several runs without significant loss of activity. cdnsciencepub.com Magnetite (Fe₃O₄) nanoparticles have been employed as a recyclable catalyst for ultrasound-assisted Mannich reactions, offering a very easy work-up due to their magnetic properties. researchgate.net
Table 3: Performance of Recyclable Catalysts in Mannich Reactions
| Catalyst | Type | Reaction Conditions | Reusability |
| [PS-Im][OTf] | Acid-ionic polymer on polystyrene | Acetonitrile, Room Temp. | Reused 4 times with yields of 93%, 91%, 92%, and 90%. buu.ac.th |
| H₃PW₁₂O₄₀/3D-SBA-15 | Heteropoly acid on silica | Solvent-free, Room Temp. | Reused at least 4 times with almost the same catalytic activity. scielo.org.mx |
| Nano ZrO₂ | Nanoparticle | Ethanol (B145695), Room Temp. | Recycled for several runs without significant loss of activity. cdnsciencepub.com |
| Fe³⁺-Montmorillonite K10 | Clay-based heterogeneous | Solvent-free, Room Temp. | Recyclable and reusable. journalirjpac.com |
| CuI on Amberlyst A-21 | Supported copper iodide | Solvent-free, 100 °C | Tested up to 8 times with only a minor loss in activity. peerj.com |
| Fe₃O₄ MNPs | Magnetic Nanoparticles | Ethanol, Ultrasound | Recyclable with easy magnetic separation. researchgate.net |
Energy-Efficient Mannich Processes
Reducing energy consumption is a critical goal of green chemistry. numberanalytics.com For Mannich reactions, this has been achieved by moving away from conventional heating methods that often require long reaction times and high temperatures, towards alternative energy sources like microwave irradiation and ultrasound. These techniques can dramatically accelerate reaction rates, improve yields, and lead to cleaner reaction profiles, often under milder conditions. numberanalytics.combeilstein-journals.org
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently. mdpi.com This localized heating can lead to a significant reduction in reaction times—from hours to minutes—and often results in higher product yields compared to conventional methods. nih.govrasayanjournal.co.in
Several studies have demonstrated the benefits of microwave assistance for Mannich reactions. A non-catalyzed, one-step synthesis of this compound from 4-hydroxyacetophenone and secondary amines was achieved in just 15 minutes under microwave irradiation, producing yields from 64% to 77%. mdpi.com In another study, the use of silica nanoparticles (SNPs) as a heterogeneous catalyst under microwave irradiation enabled the solvent-free synthesis of β-amino ketones in high yields with short reaction times. rasayanjournal.co.in The combination of microwave heating with ionic liquids has also been shown to be effective for performing Mannich-type three-component reactions, achieving good yields rapidly. nih.gov The efficiency of MAOS has also been leveraged for more complex syntheses, such as the introduction of aminomethylene substituents into highly substituted 2-pyridone frameworks, where microwave irradiation proved superior to traditional heating. acs.org
Table 4: Comparison of Conventional vs. Microwave-Assisted Mannich Reactions
| Reaction System | Conventional Method | Microwave-Assisted Method |
| Substituted Acetophenones, Paraformaldehyde, Dialkylamines | Longer reaction times required. | Fast and reproducible production in moderate to high yields. nih.gov |
| 4-Hydroxyacetophenone, Secondary Amines | N/A | 15 minutes reaction time, 64-77% yield. mdpi.com |
| Acetophenone, Benzaldehyde, Aniline (with SNPs catalyst) | N/A | 5 minutes reaction time (solvent-free), 90% yield. rasayanjournal.co.in |
| Introduction of substituents on 2-pyridones | Less efficient. | Superior to traditional conditions, good overall yields. acs.org |
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate chemical reactions. hielscher.comresearchgate.net This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and increasing reaction rates. ekb.eg Sonochemistry offers advantages such as shorter reaction times, milder conditions, and often improved yields with cleaner product formation. hielscher.comresearchgate.net
The application of ultrasound has been shown to dramatically improve the efficiency of Mannich reactions. In one study using a sulfamic acid catalyst, ultrasonication reduced the reaction time for a one-pot Mannich reaction from 20 hours under conventional stirring to just 1.5 hours, while also increasing the yield from 85% to 95%. hielscher.com This highlights the ability of sonochemical effects to drastically accelerate reaction kinetics. hielscher.com
Ultrasound has also been successfully combined with heterogeneous catalysts. For example, magnetite nanoparticles (Fe₃O₄ MNPs) were used as an efficient and recyclable catalyst for the stereoselective synthesis of β-amino carbonyl compounds under ultrasonic irradiation. researchgate.net In another protocol, bismuth(III) triflate in water was used to catalyze the direct-type Mannich reaction of various aldehydes, amines, and cyclohexanone, with ultrasound irradiation leading to high yields in short reaction times (1-2 hours), which is particularly effective for less reactive heteroaromatic substrates. researchgate.net The synthesis of aminated lignin (B12514952) via a Mannich reaction has also been successfully achieved with the assistance of ultrasound. rsc.org
Table 5: Efficacy of Ultrasound-Assisted Mannich Reactions
| Catalyst | Solvent | Reaction Time | Yield | Key Findings |
| Sulfamic Acid | Ethanol | 1.5 hours | 95% | Reaction time reduced from 20 hours (stirring) to 1.5 hours (ultrasound). hielscher.com |
| Bismuth(III) triflate (Bi(OTf)₃·4H₂O) | Water | 1-2 hours | High | Accelerating effect is a significant tool, especially for heteroaromatic aldehydes. researchgate.net |
| Fe₃O₄ MNPs | Ethanol | Optimized via OAD | Good to Excellent | Efficient, stereoselective synthesis with a recyclable magnetic catalyst. researchgate.net |
| Chiral Zn(II)–salen@MWW | Solvent-free | 120 minutes | 94% | Environmentally friendly catalyst, simple setup, and catalyst reusability for up to five runs. researchgate.net |
Vi. Computational and Theoretical Investigations of Mannich Bases
Density Functional Theory (DFT) Studies on Mannich Bases
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of this compound at the atomic level. nih.govmdpi.com It allows for the accurate calculation of various molecular attributes, offering a theoretical framework to understand and predict their behavior. nih.gov
DFT calculations are instrumental in performing conformational analysis to identify the most stable geometries of this compound. For instance, in a study of this compound derived from hydroxycoumarins, DFT calculations revealed the formation of stable six-membered rings stabilized by intramolecular hydrogen bonds. rsc.orgresearchgate.net This conformational arrangement was found to be crucial for their observed biological activity. rsc.orgresearchgate.net The stability of different conformers can be assessed by comparing their total energies, with the lowest energy conformation representing the most stable structure. researchgate.net For example, in a series of isoflavene-based this compound, DFT was used to optimize molecular structures and identify the most stable conformational arrangements, which were correlated with their chemical reactivity and bioactivity. mdpi.com
The electronic properties of this compound are frequently analyzed using DFT by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap generally indicates higher chemical reactivity and lower kinetic stability. nih.gov
In studies of benzimidazole (B57391) this compound, HOMO-LUMO analysis was used to calculate electronic and structural parameters. nih.govnih.gov The localization of these frontier orbitals was found to be responsible for the biological activities of the compounds. nih.govresearchgate.net For a series of hydroxycoumarin this compound, theoretical modeling showed that derivatives with donor groups in their structure exhibited the lowest electronic gap values, making them potential fluorophores. rsc.orgresearchgate.net Similarly, for isoflavene-based this compound, the calculated HOMO-LUMO energy gaps for stable conformers reflected an increase in chemical reactivity and bioactivity. nih.gov
Other electronic properties derived from HOMO and LUMO energies, such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω), are also used to evaluate the chemical reactivity of this compound. nih.gov
Table 1: HOMO-LUMO Energy Gaps for Selected this compound
| Compound Class | Specific Derivative(s) | HOMO-LUMO Gap (eV) | Computational Method | Reference |
| Isoflavene-based | Stable conformers 1 and 4 | 0.2175 and 0.2106 | DFT/B3LYP/6-311G(d,p) | nih.gov |
| Isoflavene-based | Benzoxazine-substituted 9 and 10 | 0.2214 and 0.2172 | DFT/B3LYP/6-31G(d,p) | mdpi.com |
| Benzimidazole | M-1 | Not specified, but ω = 0.0527 | DFT at M11/ktzvp | nih.gov |
Intramolecular hydrogen bonds play a significant role in the structure and properties of many this compound. DFT studies, often combined with other theoretical methods, are used to characterize these interactions. In hydroxycoumarin-derived this compound, DFT calculations explained the formation of stable six-membered rings through intramolecular hydrogen bonds. rsc.orgresearchgate.net The strength and nature of these bonds can be further analyzed using methods like Quantum Theory of Atoms in Molecules (QTAIM). rsc.org
Studies on ortho-hydroxyaryl this compound have shown that the intramolecular O-H···N hydrogen bond is a key feature. mdpi.com The strength of this bond can be influenced by steric effects from substituents on the phenyl ring. mdpi.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into their conformational flexibility and interactions with their environment. nih.gov Car-Parrinello Molecular Dynamics (CPMD), a first-principles MD method, has been employed to investigate the vibrational properties associated with the strong intramolecular hydrogen bonds in Schiff and this compound. acs.orgcolab.wsresearchgate.net These simulations, performed in the gas phase or with explicit solvent models, allow for the analysis of the time evolution of structural parameters related to the hydrogen bond. colab.wsacs.org
For example, a CPMD study of 4,5-dimethyl-2-(N,N-dimethylaminomethyl)phenol investigated the vibrational properties of its intramolecular hydrogen bond in solution. colab.ws In another study on a trimethyl-substituted phenol (B47542) Mannich base, CPMD was used to analyze the hydrogen bridge dynamics in both the gas phase and the solid state. acs.orgnih.gov MD simulations have also been used to assess the stability of Mannich base-protein complexes, providing valuable information for drug design. nih.govnih.gov For instance, 100 ns MD simulations were performed on coumarin (B35378) derivatives to understand their binding stability with bacterial tyrosine kinase. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful theoretical framework for analyzing the electron density topology of a molecular system. acs.orgwikipedia.org It allows for the characterization of chemical bonds and non-covalent interactions based on the properties of the electron density at critical points. amercrystalassn.orgnih.gov
In the context of this compound, QTAIM analysis has been used to validate and rationalize the ring-like structures formed by intramolecular hydrogen bonds. rsc.orgsemanticscholar.org By analyzing the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points (BCPs), the nature of the interaction can be determined. rsc.org For hydroxycoumarin this compound, QTAIM analysis strongly suggested that the primary non-covalent interaction is between the hydroxyl hydrogen and the nitrogen atom of the Mannich base, leading to the formation of stable six-membered rings. rsc.org The topological properties derived from QTAIM, such as the identification of bond critical points and ring critical points, provide a rigorous basis for describing the molecular structure. semanticscholar.org
Theoretical Modeling of Reaction Mechanisms
Computational methods, particularly DFT, are extensively used to model the reaction mechanisms of the Mannich reaction itself. royalsocietypublishing.orgresearchgate.net These studies help to elucidate the role of catalysts and the energetics of different reaction pathways. researchgate.net
For example, DFT has been used to investigate the mechanism of the ionic liquid-catalyzed Mannich reaction of acetophenones. royalsocietypublishing.orgfigshare.com The calculations revealed that the reaction proceeds through a hydrogen bonding-assisted mechanism, and the rate-determining step is the elimination of water during the formation of the iminium ion. royalsocietypublishing.orgfigshare.com By calculating the free energy profiles of the reaction, researchers can identify the most favorable pathway and understand the factors that influence the reaction's efficiency and selectivity. researchgate.net These theoretical insights are invaluable for optimizing reaction conditions and designing more effective catalysts for the synthesis of this compound. researchgate.net
Structure-Reactivity Relationships from Computational Data
Computational chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of this compound and their chemical reactivity. Through methods like Quantitative Structure-Activity Relationship (QSAR) analysis and Density Functional Theory (DFT), researchers can predict and rationalize the biological activities and chemical behaviors of these compounds. Such studies are pivotal in the rational design of novel this compound with tailored properties.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized derivatives, thereby streamlining the drug discovery process.
In the study of this compound, QSAR has been effectively employed to elucidate the structural requirements for various biological activities, including antibacterial and antifungal actions. For instance, a study on benzamide (B126) substituted this compound identified several physicochemical parameters that are crucial for their antibacterial activity. lew.ronih.gov The developed QSAR models, characterized by high correlation coefficients (R² values ranging from 0.963 to 0.997), demonstrated a strong predictive capacity. lew.ronih.gov Similarly, QSAR studies on 1,2,4-triazole (B32235) derivatives have shown that descriptors such as the index of refraction, surface tension, and polarizability play a significant role in their activity against various bacterial strains. tsijournals.commjcce.org.mk
The following table outlines the physicochemical descriptors that have been identified as influential in the QSAR models of antibacterial and antifungal this compound.
Table 1: Key Physicochemical Descriptors in QSAR Models of Antimicrobial this compound
| Descriptor | Definition | Influence on Activity | Reference |
|---|---|---|---|
| Index of Refraction (η) | A measure of how light propagates through the molecule. | Positively correlated with activity in some 1,2,4-triazole models. tsijournals.commjcce.org.mk | tsijournals.commjcce.org.mk |
| Surface Tension (ST) | The tendency of a liquid to shrink into the minimum surface area possible. | Negatively correlated with activity in some 1,2,4-triazole models. tsijournals.com | tsijournals.com |
| Polarizability (α) | The ability of the molecule's electron cloud to be distorted by an electric field. | Negatively correlated with activity in some 1,2,4-triazole models. tsijournals.com | tsijournals.com |
| Density (D) | Mass per unit volume. | Positively correlated with activity in some 1,2,4-triazole models. tsijournals.com | tsijournals.com |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. | Its involvement can vary; some studies indicate it is not a significant factor. arkat-usa.org | arkat-usa.org |
| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | Often included in QSAR studies of sulfonamides. arkat-usa.org | arkat-usa.org |
Density Functional Theory (DFT) Analysis
DFT calculations offer deep insights into the electronic structure and reactivity of molecules. By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and various global reactivity descriptors, researchers can predict the kinetic stability and reactivity of this compound.
These calculations have been particularly valuable in understanding the corrosion inhibition properties of this compound. lew.roudhtu.edu.uaacs.orgacs.org The ability of a Mannich base to adsorb onto a metal surface is related to its electronic properties. A low HOMO-LUMO gap, for example, suggests higher reactivity and a greater propensity for the molecule to interact with the metal surface, thus forming a protective layer. lew.ro
A study on two morpholinyl this compound, MB1 and MB2, as corrosion inhibitors for N80 steel provides a clear example of the application of DFT. The calculated global reactivity descriptors are presented in the table below. lew.ro
Table 2: Calculated Global Reactivity Descriptors for Morpholinyl this compound (Aqueous Phase)
| Parameter | MB1 (3-morpholino-1-phenylpropan-1-one) | MB2 (3-morpholino-1-phenyl-3-(pyridin-4-yl)propan-1-one) |
|---|---|---|
| EHOMO (eV) | -8.541 | -8.231 |
| ELUMO (eV) | -1.132 | -1.543 |
| Energy Gap (ΔE) (eV) | 7.409 | 6.688 |
| Hardness (η) | 3.704 | 3.344 |
| Softness (σ) | 0.270 | 0.299 |
| Electronegativity (χ) | 4.836 | 4.887 |
| Dipole Moment (Debye) | 4.908 | 5.561 |
Data sourced from a DFT study on corrosion inhibitors. lew.ro
The lower energy gap (ΔE) and higher softness (σ) of MB2 compared to MB1 correlate with its superior experimentally observed corrosion inhibition efficiency. lew.ro
DFT is also employed to analyze the local reactivity of this compound through Fukui functions. These functions identify the specific atomic sites within a molecule that are most susceptible to nucleophilic or electrophilic attack, providing a more granular understanding of the molecule's interaction with a substrate or surface. lew.rorsc.orgsamipubco.com
Structure-Activity Relationships in Anticancer this compound
Computational data, in conjunction with experimental results, helps to establish clear structure-activity relationships (SAR) for this compound with anticancer properties. For instance, studies on this compound derived from flavonoids have demonstrated that the nature and position of the aminomethyl group significantly influence their cytotoxic activity. nrfhh.combibliotekanauki.plresearchgate.net
A study on kaempferide (B1673269) derivatives revealed that aminomethylation at the C-6 and C-8 positions of the flavonoid A-ring yielded compounds with potent antiproliferative activity against several human cancer cell lines, in some cases exceeding the potency of the reference drug cisplatin. bibliotekanauki.pl
Table 3: Anticancer Activity of Selected Kaempferide-derived this compound
| Compound | Secondary Amine Used | IC50 (μM) vs. Hela | IC50 (μM) vs. HCC1954 | IC50 (μM) vs. SK-OV-3 |
|---|---|---|---|---|
| Kaempferide (1) | - | 12.47 | >50 | >50 |
| Compound 2 | N-methylpiperazine | 28.24 | 22.31 | 18.50 |
| Compound 5 | 4-benzylpiperidine | 18.35 | 14.97 | 12.41 |
| Compound 6 | N-phenylpiperazine | 13.48 | 10.26 | 14.32 |
| Compound 8 | N-benzylpiperazine | 21.05 | 8.82 | 26.15 |
| Compound 10 | 4-ethoxycarbonylpiperidine | 15.24 | 12.37 | 7.67 |
| Cisplatin | - | 41.25 | 29.68 | 21.27 |
Data extracted from a study on the antiproliferative activity of kaempferide Mannich base derivatives. bibliotekanauki.pl
These findings, supported by computational modeling, guide the design of more effective and selective anticancer agents. For example, DFT studies on isoflavene-based this compound have correlated their electronic properties, such as HOMO-LUMO energy gaps and dipole moments, with their potential bioactivity. nih.gov
Investigations of Intramolecular Hydrogen Bonding
Advanced computational techniques like Car-Parrinello molecular dynamics (CPMD) have been utilized to study the dynamics of intramolecular hydrogen bonds in this compound. acs.orgnih.govmdpi.comcolab.wsnih.gov These studies provide insights into the proton transfer processes and the stability of the resulting quasi-ring structures, which can be crucial for the molecule's conformation and biological activity. For ortho-hydroxyaryl this compound, CPMD simulations have been used to analyze vibrational spectra and describe the structural and spectral parameters associated with the strong intramolecular O-H···N hydrogen bond. mdpi.com
Vii. Applications of Mannich Bases in Diverse Chemical Fields
Role as Building Blocks in Organic Synthesis
The Mannich reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, providing access to β-amino carbonyl compounds that serve as pivotal intermediates. derpharmachemica.comajol.info These compounds are highly reactive and can be readily transformed into a variety of other functional groups and molecular architectures. nih.gov
Precursors for Complex Organic Compounds
Mannich bases are fundamental starting materials for the synthesis of more intricate organic molecules. ontosight.ai Their inherent reactivity allows for further chemical modifications, making them key precursors in multi-step synthetic pathways. nih.gov The β-amino ketone structure can be easily modified, for instance, through reduction to form physiologically active amino alcohols. nih.gov This versatility has established this compound as crucial intermediates in the creation of a diverse range of organic compounds. royalsocietypublishing.org
Synthesis of Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocyclic compounds is a significant area where this compound play a crucial role. nih.govmdpi.com These heterocyclic structures are prevalent in many biologically active molecules and pharmaceuticals. The Mannich reaction itself is a powerful tool for constructing these nitrogen-containing rings. ajol.info The reaction facilitates the introduction of an aminoalkyl group, which can then participate in intramolecular cyclization reactions to form various heterocyclic systems. taylorandfrancis.com This approach is widely utilized in the synthesis of diverse heterocyclic compounds with potential pharmacological applications. taylorandfrancis.comraco.cat
Preparation of Alkaloids and Natural Product Scaffolds
This compound are instrumental in the synthesis of alkaloids and other natural products. nih.govmdpi.com The Mannich reaction is a key step in the biosynthetic pathways of many alkaloids in plants. mdpi.comrsc.org This reaction allows for the construction of the core carbon-nitrogen framework found in numerous complex alkaloids. rsc.orgslideshare.net Synthetic chemists have adopted this strategy to achieve the total synthesis of various natural products. researchgate.net The ability to form complex molecular scaffolds efficiently makes the Mannich reaction an invaluable tool in natural product synthesis. tandfonline.com
Intermediates for Amino Acids and Amino Alcohol Derivatives
This compound serve as versatile intermediates in the preparation of amino acids and amino alcohol derivatives. royalsocietypublishing.org The β-amino carbonyl structure can be readily converted to amino alcohols through reduction. nih.gov These amino alcohols are, in turn, valuable building blocks for various pharmaceuticals and other biologically active compounds. The versatility of the Mannich reaction allows for the synthesis of a wide range of substituted amino alcohols by varying the starting materials.
Applications in Materials Science and Polymer Chemistry
Beyond their traditional role in organic synthesis, this compound have found increasing applications in the fields of materials science and polymer chemistry. ontosight.ainumberanalytics.com Their unique chemical properties make them suitable for incorporation into various materials and for the synthesis of novel polymers. rdd.edu.iq
Monomers for Polymer Synthesis
This compound can function as monomers in the synthesis of various polymers. rdd.edu.iqekb.eg Their ability to undergo polymerization reactions allows for the creation of polymers with specific functionalities. For instance, phenolic polymers functionalized with Mannich base groups have been synthesized. ekb.eg These polymers can exhibit interesting properties, such as the ability to chelate metal ions. Furthermore, this compound derived from acrylamide (B121943) have been used to create cationic polyacrylamides. eurjchem.com These polymers have applications in various industries, including as flocculants in wastewater treatment. The incorporation of Mannich base units into polymer chains can impart desirable characteristics, such as improved thermal stability or specific reactivity. Oil-soluble Mannich base polymers have also been developed for use as dispersants and other lubricant additives. google.com
Applications in Agrochemical Development
The Mannich reaction is a valuable tool in the synthesis of agrochemicals, including pesticides and plant growth regulators. nih.govorgoreview.comoiu.edu.sd The introduction of an aminoalkyl group via the Mannich reaction can impart or enhance biological activity, making these compounds effective in agricultural applications. derpharmachemica.comnih.gov
This compound serve as versatile scaffolds for the development of new pesticides, including fungicides and insecticides. mdpi.com Their chemical structure can be readily modified to optimize activity against specific pests and pathogens. researchgate.netnih.gov The presence of nitrogen atoms introduced by the Mannich reaction can improve properties such as solubility and bioavailability. nih.gov
Researchers have synthesized and evaluated numerous Mannich base derivatives for their pesticidal properties:
A series of coumarin (B35378)–Mannich base derivatives was synthesized and showed effective inhibitory action against several phytopathogenic fungi, including Botrytis cinerea, Colletotrichum capsici, and Rhizoctonia solani. nih.gov The introduction of an oxazine (B8389632) ring into the coumarin structure via a Mannich reaction was a key step in creating these active compounds. nih.gov
Pyrazolo-benzimidazole hybrid this compound have been synthesized and screened for antimicrobial activity against various bacterial strains, with some derivatives showing potent effects. impactfactor.org
this compound derived from natural products like thymol (B1683141) have been assessed for activity against insects. mdpi.com
Table 4: this compound as Pesticide Scaffolds
| Mannich Base Scaffold | Target Activity | Example Derivative | Key Finding |
|---|---|---|---|
| Coumarin | Antifungal | Coumarin-oxazine derivatives | Active against B. cinerea, C. capsici, and R. solani. nih.gov |
| Pyrazolo-benzimidazole | Antibacterial | Hybrid this compound | Some molecules showed potent antibacterial activity. impactfactor.org |
| Thymol | Insecticidal | Schiff and this compound of thymol | Assessed for activity against various insects. mdpi.com |
Beyond pest control, this compound are employed in the synthesis of compounds that regulate plant growth. nih.govorgoreview.comderpharmachemica.com The Mannich reaction is a recognized method for producing these specialized agrochemicals. orgoreview.comoiu.edu.sd These regulators can influence various stages of plant development, from germination to fruiting. For example, compounds derived from sydnones, which can be transformed into this compound, have exhibited potential as plant growth regulators. mdpi.com The ability to construct complex nitrogen-containing molecules through the Mannich reaction makes it a key strategy in developing new and effective plant growth regulators. nih.govorgoreview.com
Table 5: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| N-(3-oxo-3-phenylpropyl)thiazol-2-aminium chloride | DTZA |
| N-(3-oxo-3-phenylpropyl)-1H-pyrazol-3-aminium chloride | DPZA |
| 4-(4-methoxyphenyl)-1-(thiophen-2-yl)-1,2,4-triazole-3-thione Mannich base | 4MPT |
| 1-phenyl-4-propyl-1,2,4-triazole-3-thione Mannich base | PPT |
| 1-(4-methoxyphenyl)-4-propyl-1,2,4-triazole-3-thione Mannich base | MPT |
| 3-oxo, 3-phenyl, N,N-dimethyl propanamine hydrochloride | MB1 |
| 3,5-dioxo, 5-phenyl N,N-dimethyl pentanamine hydrochloride | MB2 |
| Bi-mannich base corrosion inhibitor | BMT |
| Double Mannich base from N-octylamine, acetophenone, formaldehyde (B43269) | DMN |
| Mannich base from salicylaldehyde (B1680747) and diethylenetriamine | MBT |
| 8-hydroxyquinoline | |
| Cardanol | |
| 3,4-dihydroxybenzaldehyde | |
| Coumarin | |
| Thymol | |
| Sydnone | |
| Paraformaldehyde | |
| Piperidine | |
| Morpholine (B109124) | |
| Aniline |
Viii. Future Perspectives and Research Frontiers
Expanding Substrate Scope and Reaction Generality
A significant frontier in Mannich reaction research is the expansion of its substrate scope to include more challenging and diverse molecules. While the reaction is well-established for many aldehydes and ketones, its application to less reactive or sterically hindered substrates remains an area of active development.
One of the modern challenges is the efficient construction of all-carbon quaternary stereocenters, a common feature in natural products. nih.gov The development of direct asymmetric Mannich reactions that can utilize α-branched ketone donors represents a significant step forward. nih.gov This allows for the enantio- and diastereoselective synthesis of chiral β-amino ketones with a quaternary carbon stereocenter. nih.gov For instance, the use of isobutyrophenone (B147066) as a substrate has been shown to afford the corresponding β-amino ketone in good yield and high enantioselectivity. nih.gov However, highly hindered ketones may still present challenges, sometimes resulting in only trace amounts of the desired product. nih.gov
The reaction's generality is also being extended to different types of imines. Research has demonstrated successful Mannich reactions with a variety of N-Boc-aldimines, including those with aryl, aliphatic, and heterocyclic substituents. organic-chemistry.org Notably, aliphatic N-Boc-aldimines, which have historically been challenging substrates, can now be used with high stereoselectivity. organic-chemistry.org The scope of the reaction has also been successfully expanded to include various aryl, heteroaryl, and alkyl methyl ketimines, which are generally less electrophilic and therefore more challenging. encyclopedia.pub
Furthermore, the development of methodologies that tolerate a wide range of functional groups on the aromatic rings of both aldehydes and imines is crucial for increasing the reaction's utility. rsc.org Successful reactions have been reported with aromatic aldehydes and imines bearing both electron-withdrawing and electron-donating groups at various positions (ortho, meta, and para). rsc.orgacs.org This tolerance allows for the synthesis of a diverse array of functionalized β-amino carbonyl compounds.
The use of less conventional nucleophiles is also an area of active investigation. For example, the direct catalytic asymmetric Mannich-type reaction has been successfully applied to α-oxygen-functionalized latent enolates, providing access to acyclic acid derivatives with α-hydroxyl and β-amino groups. acs.org Additionally, the scope of the Petasis borono-Mannich reaction has been expanded to include a variety of vinyl, aromatic, and heteroaromatic trifluoroborate salts. acs.org
Recent advancements have also focused on overcoming the limitations of using simple esters as pronucleophiles. Catalytic enantioselective Mannich reactions of simple, non-activated esters like alkyl acetates have been achieved, which was previously a significant challenge requiring stoichiometric amounts of strong bases. acs.org
Table 1: Examples of Expanded Substrate Scope in Mannich Reactions
| Substrate Type | Example | Key Finding |
| α-Branched Ketones | Isobutyrophenone | Successful formation of β-amino ketones with quaternary carbon stereocenters. nih.gov |
| Aliphatic N-Boc-Aldimines | Various | High stereoselectivity achieved with previously challenging substrates. organic-chemistry.org |
| Ketimines | Aryl, heteroaryl, and alkyl methyl ketimines | Effective reaction with less electrophilic imines. encyclopedia.pub |
| Functionalized Aromatic Aldehydes/Imines | Electron-donating and -withdrawing groups | Broad functional group tolerance demonstrated. rsc.orgacs.org |
| α-Oxygen-Functionalized Latent Enolates | 7-Azaindoline amides | Access to α-hydroxy-β-amino acid derivatives. acs.org |
| Simple Esters | Alkyl acetates, propionates, and butyrate | Catalytic enantioselective reactions achieved without strong bases. acs.org |
Development of Novel Catalytic Systems
The development of innovative and highly efficient catalytic systems is a central theme in the advancement of the Mannich reaction. Research efforts are directed towards creating catalysts that offer improved activity, selectivity (both chemo-, regio-, diastereo-, and enantioselectivity), and broader substrate compatibility, often under milder and more environmentally friendly conditions.
Organocatalysis continues to be a major area of focus. Proline and its derivatives have been instrumental, but the quest for new organocatalysts with enhanced capabilities is ongoing. numberanalytics.com For example, novel pyrrolidine-based amino sulfonamides have been shown to efficiently catalyze anti-selective direct asymmetric Mannich reactions. researchgate.net Another development is the design of enantiopure 1,3-diamines, which, in combination with an acid, act as highly selective catalysts for asymmetric γ-position-selective Mannich reactions of ketones. oist.jp These 1,3-diamine catalysts demonstrate that the cooperative action of the primary and tertiary amine groups is key to their high performance. oist.jp Bifunctional squaramide-type organocatalysts derived from quinine (B1679958) have also been successfully employed for the asymmetric Mannich reaction of α-benzylidene succinimides with N-Boc imines, yielding products with high diastereo- and enantioselectivities. figshare.com
Metal-based catalysts are also evolving. Zinc-based catalysts, in particular, have gained attention due to their low cost and low toxicity. rsc.org The Zn-ProPhenol catalytic system has proven effective for the enantioselective Mannich reaction, including the synthesis of β-fluoroamines and the construction of quaternary carbon stereocenters. rsc.org Complexes of copper(I) with chiral ligands like (R)-DTBM-SEGPHOS have been used to catalyze the reaction between N-Boc-aldimines and α,β-unsaturated pyrazoleamides, affording syn-vinylogous products with high selectivity. mdpi.com
The exploration of novel catalyst supports and activation methods is another promising avenue. For instance, MgO/ZrO2 has been reported as an effective and reusable heterogeneous catalyst for the one-pot, three-component Mannich reaction, offering advantages such as good yields, short reaction times, and easy work-up. ccsenet.org Task-specific ionic liquids, such as 4-(3-sulfopropyl) morpholinium hydrogen sulfate, have been developed as recyclable catalysts for Mannich-type reactions at room temperature. researchgate.netcmu.ac.th
Furthermore, photochemical and electrochemical strategies are emerging as green and clean methods to promote asymmetric oxidative Mannich reactions. rsc.org These approaches provide new pathways for accessing chiral β-amino carbonyl compounds with excellent enantioselectivity. rsc.org
The development of catalysts that can handle previously challenging substrates is a significant achievement. For example, chiral cyclopropenimine catalysts have shown substantially greater reactivity than traditional thiourea-based catalysts in Mannich reactions between glycine (B1666218) imines and N-Boc-aldimines, especially for sterically demanding substrates. organic-chemistry.org
Table 2: Selected Novel Catalytic Systems for the Mannich Reaction
| Catalyst Type | Specific Catalyst/System | Application/Advantage |
| Organocatalyst | Pyrrolidine-based amino sulfonamide | Efficiently catalyzes anti-selective direct asymmetric Mannich reactions. researchgate.net |
| Organocatalyst | Enantiopure 1,3-diamines with an acid | Highly regio- and enantioselective γ-position-selective Mannich reactions of ketones. oist.jp |
| Organocatalyst | Quinine-derived squaramide | High diastereo- and enantioselectivity in reactions of α-benzylidene succinimides. figshare.com |
| Metal-based Catalyst | Zn-ProPhenol complex | Enantioselective synthesis of β-fluoroamines and construction of quaternary carbons. rsc.org |
| Metal-based Catalyst | Copper(I)-(R)-DTBM-SEGPHOS complex | Highly enantioselective and diastereoselective synthesis of syn-vinylogous products. mdpi.com |
| Heterogeneous Catalyst | MgO/ZrO2 | Efficient and reusable catalyst for one-pot, three-component Mannich reactions. ccsenet.org |
| Ionic Liquid | 4-(3-sulfopropyl) morpholinium hydrogen sulfate | Recyclable catalyst for room temperature Mannich reactions. researchgate.netcmu.ac.th |
| Photoredox/Electrochemical | Not specified | Green synthesis of chiral β-amino carbonyl compounds via oxidative Mannich reactions. rsc.org |
| Organocatalyst | Chiral cyclopropenimine | High reactivity for sterically demanding substrates. organic-chemistry.org |
Integration with Flow Chemistry and Automation
The integration of Mannich reactions with continuous flow technology and automation represents a significant leap forward in terms of efficiency, safety, scalability, and reproducibility. numberanalytics.comacs.org Flow chemistry offers several advantages over traditional batch processes, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous intermediates. numberanalytics.com
Continuous flow reactors have been successfully employed to maintain uniform reaction conditions, which is often a challenge when scaling up Mannich reactions in batch. numberanalytics.com This approach, combined with advanced mixing techniques, ensures the uniformity of the reaction mixture and can help to prevent the formation of side products. numberanalytics.com For instance, a continuous flow process was developed for the synthesis of a pharmaceutical intermediate using a Mannich reaction in a microreactor, which allowed for the production of the desired product with high yield and enantioselectivity. numberanalytics.com
The use of solid-supported catalysts is particularly well-suited for flow chemistry applications. A polystyrene-supported, pyrrolidine-based catalyst has been developed for the anti-Mannich reaction of aldehydes and ketones. rsc.org This robust, immobilized catalyst enabled the implementation of a continuous flow process with short residence times (as low as 6 minutes) for the preparative-scale production of highly enantioenriched products. rsc.org Similarly, a solid-supported hydroxyproline (B1673980) catalyst has been used for highly stereoselective Mannich reactions in both batch and continuous flow systems. thieme-connect.com The flow system allowed for continuous synthesis with a significant reduction in catalyst loading compared to the batch process. thieme-connect.com
Flow synthesis has also been demonstrated for the asymmetric Mannich reaction to produce β-amino acid derivatives. oup.com In a flow reactor, the enolate of tert-butyl acetate (B1210297) was successfully generated in just 10 seconds at room temperature, and the desired β-amino acid derivatives were obtained with high stereoselectivity within a short residence time of 40 seconds. oup.com Furthermore, this flow system allowed for a sequential N-alkylation of the Mannich product, showcasing the potential for multi-step, telescoped syntheses in a continuous manner. oup.com
The combination of organocatalysis and flow chemistry is a particularly active area of research. The use of a continuous-flow microreactor for asymmetric aldol (B89426) and Mannich reactions catalyzed by a tetrazole catalyst demonstrated significantly shortened reaction times, lower catalyst loading, and improved yields and enantioselectivities compared to the corresponding batch reactions. thieme-connect.com
Table 3: Examples of Mannich Reactions in Flow Chemistry
| Catalyst System | Reaction Type | Key Advantages of Flow Process |
| Microreactor with chiral catalyst | Synthesis of a pharmaceutical intermediate | High yield and enantioselectivity, uniform reaction conditions. numberanalytics.com |
| Polystyrene-supported pyrrolidine (B122466) | Asymmetric anti-Mannich reaction | Short residence times (down to 6 min), preparative scale production. rsc.org |
| Solid-supported hydroxyproline | Stereoselective Mannich reaction | Continuous synthesis, reduced catalyst loading. thieme-connect.com |
| Chiral auxiliary with ester enolate | Asymmetric synthesis of β-amino acid derivatives | Rapid enolate formation (10s), short residence time (40s), sequential reactions. oup.com |
| Telescoped multi-step synthesis | Synthesis of HYDAMTIQ | Streamlined process, elimination of intermediate purification. acs.org |
| Tetrazole organocatalyst in microreactor | Asymmetric Mannich reaction | Shortened reaction time, lower catalyst loading, improved yield and enantioselectivity. thieme-connect.com |
Advanced Computational Methods for Reaction Prediction and Optimization
Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for understanding, predicting, and optimizing Mannich reactions. researchgate.net These methods provide deep insights into reaction mechanisms, transition state structures, and the factors that govern stereoselectivity, thereby guiding the rational design of new catalysts and reaction conditions. researchgate.netrsc.org
DFT studies have been successfully employed to rationalize the observed diastereoselectivity in asymmetric Mannich reactions catalyzed by cyclic secondary amines. rsc.org By analyzing the transition states, researchers have identified key structural parameters that correlate with stereochemical outcomes, leading to the development of a quantitative structure-stereoselectivity relationship (QSSR) model. rsc.org Such models can serve as a powerful tool for predicting the performance of new catalysts and for advancing catalyst design in asymmetric organocatalysis. rsc.org
Computational studies are also crucial for elucidating complex reaction mechanisms. For example, DFT calculations have been used to investigate the mechanism of a biomimetic asymmetric Mannich reaction catalyzed by N-quaternized pyridoxal. researchgate.net These studies revealed the detailed catalytic cycle, including the generation of the active carbanion complex and the subsequent reaction with the imine. researchgate.net This level of mechanistic understanding is vital for optimizing the reaction and for designing next-generation catalysts. researchgate.net
In the context of catalyst design, computational analysis has been used to guide the development of organocatalysts with specific selectivities. For instance, based on computational analysis of a proline-catalyzed Mannich reaction that typically yields syn-products, chemists were able to design a new organocatalyst that selectively produces the anti-configured product. researchgate.net
DFT calculations are also used to study the electronic and structural properties of Mannich bases themselves. researchgate.netnih.gov For example, HOMO-LUMO analysis can be used to calculate electronic and structural parameters of chiral this compound, which can then be correlated with their observed properties. researchgate.netnih.gov
Furthermore, computational methods are being used to assess the accuracy of different theoretical models for predicting reaction thermochemistry. Studies have evaluated the performance of various DFT functionals for predicting the reaction enthalpies of Mannich and related reactions. acs.org This work is essential for establishing reliable computational protocols for the accurate prediction of reaction energetics, which is a key factor in reaction optimization.
The integration of computational studies with experimental work creates a powerful synergistic approach. For example, in the development of a highly enantioselective organocatalytic Mannich reaction of α-benzylidene succinimides, DFT calculations combined with conformational searching were used to reveal that the enantioselectivity was dominated by the deformation of the organocatalyst. figshare.com This kind of detailed insight would be difficult to obtain through experimental means alone.
Table 4: Applications of Advanced Computational Methods in Mannich Reactions
| Computational Method | Application | Key Insight/Outcome |
| DFT Transition State Analysis | Rationalizing diastereoselectivity in organocatalyzed Mannich reactions. | Development of a QSSR model to predict stereoselectivity and guide catalyst design. rsc.org |
| DFT Mechanistic Study | Elucidating the catalytic cycle of a biomimetic Mannich reaction. | Detailed understanding of the reaction pathway, aiding in catalyst optimization. researchgate.net |
| Computational Catalyst Design | Designing organocatalysts for specific stereochemical outcomes. | Successful design of a catalyst for anti-selective Mannich reactions based on analysis of syn-selective catalysts. researchgate.net |
| DFT Property Calculation | Studying electronic and structural properties of this compound. | Correlation of calculated parameters with observed properties. researchgate.netnih.gov |
| DFT Thermochemistry | Assessing the accuracy of functionals for predicting reaction enthalpies. | Identification of reliable computational models for accurate energetic predictions. acs.org |
| Combined Experimental/Computational Study | Understanding the origin of enantioselectivity. | Revelation that organocatalyst deformation governs the enantioselectivity profile. figshare.com |
Q & A
Basic Research Questions
Q. What experimental parameters are critical in optimizing the synthesis of Mannich bases for reproducibility?
- Methodological Answer : Key parameters include reactant stoichiometry (e.g., amine, carbonyl compound, and ketone ratios), solvent polarity (e.g., ethanol vs. aqueous systems), temperature control (±5°C for exothermic reactions), and catalyst type (e.g., acid vs. base catalysis). Systematic optimization via Design of Experiments (DoE) can identify interactions between variables. Characterization via NMR and HPLC ensures structural validation .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of newly synthesized this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms proton environments and carbon frameworks.
- FT-IR : Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry for crystalline derivatives.
Cross-referencing data with computational simulations (e.g., DFT) enhances reliability .
Q. How should researchers approach the literature review process to identify gaps in Mannich base applications?
- Methodological Answer : Use systematic reviews with Boolean search terms (e.g., "Mannich base AND antimicrobial activity NOT industrial") in databases like PubMed and SciFinder. Prioritize recent studies (post-2020) and meta-analyses to spot inconsistencies in biological efficacy reports. Tools like VOSviewer can map research trends and underexplored areas (e.g., anticancer mechanisms) .
Advanced Research Questions
Q. How can quantum mechanical calculations be integrated into the mechanistic study of Mannich reactions to predict regioselectivity?
- Methodological Answer :
- Step 1 : Perform density functional theory (DFT) calculations to model transition states and intermediate stability.
- Step 2 : Compare computed activation energies with experimental kinetic data.
- Step 3 : Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugative effects influencing regioselectivity.
Tools like Gaussian or ORCA are recommended, with validation via isotopic labeling experiments .
Q. What strategies can address discrepancies in reported biological activities of this compound across studies?
- Methodological Answer :
- Controlled Replication : Standardize assay conditions (e.g., cell lines, incubation times).
- Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent toxicity in cytotoxicity assays).
- Structure-Activity Relationship (SAR) Modeling : Use cheminformatics tools like MOE to correlate substituent effects with bioactivity .
Q. How can researchers design multi-step catalytic systems to enhance Mannich reaction efficiency?
- Methodological Answer :
- Hybrid Catalysts : Combine organocatalysts (e.g., proline derivatives) with metal catalysts (e.g., Cu(II)) for synergistic effects.
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to identify rate-limiting steps.
- In Situ Monitoring : Employ ReactIR or HPLC-MS to track intermediate formation and catalyst degradation .
Data Contradiction & Analysis
Q. What frameworks are recommended for reconciling contradictory data on Mannich base catalytic efficiencies?
- Methodological Answer : Apply the CRISP-DM framework:
- Phase 1 : Data collection (aggregate studies with identical reaction conditions).
- Phase 2 : Identify variables (e.g., catalyst loading, solvent purity).
- Phase 3 : Statistical analysis (ANOVA or PCA to isolate influential factors).
- Phase 4 : Experimental validation of hypotheses (e.g., solvent polarity effects) .
Methodological Best Practices
Q. How to ensure ethical and replicable data collection in Mannich base research?
- Methodological Answer :
- Data Management Plans (DMPs) : Document raw data (e.g., NMR spectra, chromatograms) in repositories like Zenodo.
- Ethical Reporting : Disclose conflicts of interest and negative results (e.g., failed syntheses) to avoid publication bias.
- Peer Review : Pre-register protocols on platforms like Open Science Framework .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
